molecular formula C21H19ClN2O4S B4953927 N-(2-chlorophenyl)-2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetamide

N-(2-chlorophenyl)-2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetamide

Cat. No.: B4953927
M. Wt: 430.9 g/mol
InChI Key: BRPAMVCLIIYURK-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetamide, also known as NSC-743380, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of sulfonamide compounds and has been extensively studied for its mechanism of action and biochemical effects.

Mechanism of Action

N-(2-chlorophenyl)-2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetamide exerts its anti-cancer effects by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a molecular chaperone that plays a critical role in the folding and stabilization of many oncogenic proteins. By inhibiting HSP90, this compound destabilizes these oncogenic proteins, leading to their degradation and ultimately the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of a protein called carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer and is associated with poor prognosis. Inhibition of CAIX by this compound may therefore provide an additional mechanism for its anti-cancer effects.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-chlorophenyl)-2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetamide for lab experiments is its selectivity for HSP90 and CAIX, which allows for the specific targeting of these proteins. However, one limitation is its relatively low potency compared to other HSP90 inhibitors, which may require higher concentrations for effective inhibition.

Future Directions

For the study of N-(2-chlorophenyl)-2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetamide include further investigation of its anti-cancer effects in vivo, as well as its potential for combination therapy with other anti-cancer drugs. In addition, further study of its effects on other proteins and pathways may provide new insights into its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetamide involves several steps, starting with the reaction of 2-chlorophenylamine with 4-nitrophenylsulfonyl chloride to form 2-chloro-4-nitrophenylsulfonamide. This intermediate is then coupled with 2-methylphenylamine to form 2-chloro-N-(2-methylphenyl)-4-nitrophenylsulfonamide, which is subsequently reduced to the corresponding amine. The final step involves the reaction of this amine with 2-(4-chlorophenoxy)acetic acid to form this compound.

Scientific Research Applications

N-(2-chlorophenyl)-2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4S/c1-15-6-2-4-8-19(15)24-29(26,27)17-12-10-16(11-13-17)28-14-21(25)23-20-9-5-3-7-18(20)22/h2-13,24H,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPAMVCLIIYURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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